Product packaging for DAPTA acetate(Cat. No.:CAS No. 1262750-63-9)

DAPTA acetate

Cat. No.: B12054836
CAS No.: 1262750-63-9
M. Wt: 916.9 g/mol
InChI Key: RNRQNIXDWUFGFX-ZPGAAPGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DAPTA acetate is a synthetic peptide antagonist of the C-C chemokine receptor 5 (CCR5) For Research Use Only . Not for human, veterinary, or diagnostic use. As a selective CCR5 antagonist, DAPTA exhibits high-affinity binding, effectively inhibiting the CD4-dependent binding of HIV-1 gp120 envelope proteins to the CCR5 co-receptor with low nanomolar efficacy . This mechanism underpins its investigation as a potential therapeutic agent for viral diseases. Beyond virology, DAPTA has demonstrated significant neuroprotective and anti-inflammatory potential in preclinical research. Studies in animal models of neuroinflammation have shown that DAPTA administration can reduce microglial activation and astrocyte hypertrophy . In a murine model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis, EAE), treatment with DAPTA led to substantial reductions in key inflammatory mediators, including TNF-α, iNOS, and GM-CSF, and modulated NF-κB and Notch signaling pathways in B cells, suggesting a broader immunomodulatory role . Further research in a mouse model of autism spectrum disorder (ASD) reported that DAPTA reduced repetitive behaviors and lowered brain levels of pro-inflammatory cytokines such as IL-6, IL-9, and IL-17A . This combination of actions makes this compound a valuable research chemical for scientists studying the role of CCR5 and neuroinflammation in a wide range of conditions, including infectious diseases, autoimmune disorders, and neuropsychiatric conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H60N10O17 B12054836 DAPTA acetate CAS No. 1262750-63-9

Properties

CAS No.

1262750-63-9

Molecular Formula

C37H60N10O17

Molecular Weight

916.9 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide

InChI

InChI=1S/C35H56N10O15.C2H4O2/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53;1-2(3)4/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59);1H3,(H,3,4)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+;/m1./s1

InChI Key

RNRQNIXDWUFGFX-ZPGAAPGCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O.CC(=O)O

Canonical SMILES

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O.CC(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies and Derivative Chemistry of Dapta Acetate

Cutting-Edge Synthetic Routes for DAPTA Acetate (B1210297)

The construction of a peptide with multiple chiral centers and functional groups, such as DAPTA, is a significant synthetic challenge. Modern methodologies focus on efficiency, selectivity, and purity. The primary route for synthesizing peptides like DAPTA is Solid-Phase Peptide Synthesis (SPPS), a method developed by Bruce Merrifield, which allows for the stepwise assembly of amino acids on an insoluble resin support. nih.govpeptide.combachem.com This technique simplifies purification by enabling the removal of excess reagents and byproducts through simple filtration and washing, which is crucial for producing high-purity peptides. bachem.com

The general SPPS process involves anchoring the C-terminal amino acid to the resin, followed by cycles of Nα-protecting group removal and coupling of the next protected amino acid. bachem.comrsc.org This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support. nih.gov

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and environmentally sustainable alternative to traditional chemical synthesis for producing high-value chemicals and pharmaceuticals. jpt.com Enzymes offer high regio- and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproducts.

For a peptide acetate like DAPTA acetate, enzymatic strategies could be employed in several ways:

Enzymatic Ligation: Peptide ligases could be used to couple smaller, pre-synthesized peptide fragments.

Selective Acetylation: Lipases are commonly used in biocatalysis for transesterification reactions. An immobilized lipase (B570770), such as Candida antarctica lipase B, could potentially catalyze the selective acetylation of the final peptide amide to yield this compound under non-aqueous conditions, for instance, using vinyl acetate as the acetyl donor.

Precursor Synthesis: Enzymes can be used to produce non-canonical or specifically modified amino acid precursors that are then incorporated into the peptide chain via standard SPPS. Biocatalytic cascades, involving multiple enzymes in one pot, can efficiently convert simple starting materials into complex chiral molecules like enantiopure alcohols and amines, which are versatile building blocks. nih.gov

Biocatalytic StrategyPotential Application for this compoundKey Advantages
Enzymatic Ligation Coupling of pre-synthesized peptide fragments.High specificity, mild conditions.
Lipase-catalyzed Acetylation Final acetylation step to form the acetate salt.High selectivity, use of green solvents.
Enzymatic Precursor Synthesis Creation of chiral amino acid building blocks.Access to enantiopure precursors.

Advanced Catalytic Synthesis Innovations and Mechanisms

While SPPS is the dominant method, innovations in coupling reagents and catalytic strategies continue to enhance efficiency. Isonitrile-mediated peptide bond formation represents an advanced catalytic method applicable to SPPS. nih.gov In this approach, a thioacid-derived amino acid reacts with an isonitrile to generate a highly reactive thio-formimidate carboxylate mixed anhydride (B1165640) intermediate, which is then intercepted by the amine of the growing peptide chain to form the amide bond. nih.gov This method has proven efficient for both stepwise synthesis and the coupling of larger peptide fragments on a solid support. nih.gov

Furthermore, the broader field of organometallic catalysis offers tools that can be adapted for peptide synthesis or modification. For instance, copper- and palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, which could be used to introduce specific modifications or labels to the peptide structure. rsc.orgresearchgate.net

Stereoselective and Enantioselective Synthesis of this compound

Given that DAPTA contains multiple stereocenters, controlling the stereochemistry during synthesis is paramount to obtaining the correct, biologically active isomer. The use of enantiopure amino acid building blocks is the foundation of this control in SPPS.

However, for specific modifications or the synthesis of non-standard amino acids, stereoselective methods are critical. Enantioselective deprotonation using chiral lithium amides is a powerful strategy for creating specific enolates that can then be trapped to form a desired stereocenter. liverpool.ac.uk This technique has been successfully applied in the synthesis of complex natural products and pharmaceuticals. liverpool.ac.uk Chiral phosphoric acids have also emerged as highly effective metal-free catalysts for enantioselective transformations, including the synthesis of complex heterocyclic structures, demonstrating their potential for creating specific chiral building blocks. americanpeptidesociety.org The principles of stereoselective aldol (B89426) reactions, which establish new stereocenters with high precision, are also fundamental in synthesizing the complex side chains of modified amino acids. frontiersin.org

Chemical Derivatization and Analog Generation for this compound Research

To explore and optimize the therapeutic potential of a peptide like DAPTA, its structure is often systematically modified. This process, known as chemical derivatization, aims to improve properties like bioactivity, stability, and metabolic profile.

Rational Design Principles for Modulating this compound Bioactivity

Rational design of peptide inhibitors is a key strategy for improving their therapeutic properties. researchgate.net Since DAPTA is an antagonist of the CCR5 receptor, design principles focus on enhancing its binding affinity, selectivity, and stability. nih.gov

Common strategies to improve the physicochemical properties of peptide drugs include:

Backbone and Side Chain Modifications: Introducing unnatural amino acids, such as D-amino acids, can significantly increase a peptide's resistance to proteolytic degradation by enzymes in the body. mdpi.comfrontiersin.org

Terminal Modifications: Modifying the N- or C-terminus, for example by acetylation (as in this compound) or amidation, can prevent degradation by exopeptidases and improve stability. mdpi.com

Cyclization and Stapling: Constraining the peptide's conformation through cyclization or by introducing a hydrocarbon "staple" can lock it into its bioactive shape, enhancing binding affinity and stability. mdpi.comfrontiersin.org

Peptidomimetics: Designing molecules that mimic the essential structural features of the peptide but with a non-peptide backbone can improve oral bioavailability and metabolic stability. researchgate.net

These design efforts often rely on structural information from crystal structures or computational modeling to identify "hot spot" residues that are critical for binding, guiding the design of more potent and effective analogs. researchgate.netnih.gov

Isotopic Labeling Strategies for Metabolic and Mechanistic Tracing of this compound

Isotopic labeling is an indispensable tool for studying the metabolism, pharmacokinetics, and mechanism of action of a drug candidate. jpt.comcreative-proteomics.com By replacing certain atoms with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), the molecule can be tracked and quantified in complex biological systems. jpt.com

Key labeling strategies applicable to this compound include:

Synthesis with Labeled Amino Acids: The most direct method is to use one or more amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) during SPPS. jpt.com This incorporates the label into specific positions in the peptide backbone or side chains.

Metabolic Labeling: In cell-based assays, techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) involve growing cells in media containing "heavy" amino acids. americanpeptidesociety.orgscilit.com This allows for the quantitative analysis of protein and peptide levels by mass spectrometry.

Chemical Labeling: Isotopes can also be introduced chemically. For example, using ¹⁸O-labeled water in specific reactions can help elucidate reaction mechanisms.

Once labeled, the peptide can be traced using analytical techniques like mass spectrometry (MS) to quantify its presence and identify metabolites, or nuclear magnetic resonance (NMR) spectroscopy to provide detailed structural information on its interactions with biological targets. jpt.comfrontiersin.org

Mechanistic Elucidation of Dapta Acetate S Biological Actions

Molecular and Cellular Mechanisms of Acetate (B1210297)

Acetate, a short-chain fatty acid (SCFA), is a key metabolic substrate and signaling molecule that operates through distinct and interconnected pathways. mdpi.com It can be taken up by cells and converted to acetyl-CoA, or it can act directly on cell surface receptors. immunechem.com These two principal modes of action are often referred to as the acetyl-CoA signaling branch and the G-protein signaling branch. mdpi.com

Acetate is a primary ligand for G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). nih.govnih.gov GPR43 is highly expressed in various cell types, including immune cells, intestinal epithelial cells, and adipocytes. diabetesjournals.orgresearchgate.net

Upon binding acetate, GPR43 can couple to different G-protein families to initiate downstream signaling cascades:

Gαi/o Pathway : Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.govdiabetesjournals.org

Gαq/11 Pathway : Coupling with Gαq/11 activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium (Ca2+) levels. nih.govdiabetesjournals.org

Gα12/13 Pathway : GPR43 has also been shown to interact with Gα12/13, leading to the activation of the RhoA GTPase signaling pathway. This can influence the activity of transcriptional coactivators like YAP/TAZ. nih.gov

These signaling events allow GPR43 to modulate a wide range of physiological processes, including inflammatory responses, gut homeostasis, and metabolic regulation. nih.govresearchgate.net For instance, in immune cells, GPR43 activation by acetate can influence neutrophil chemotaxis and cytokine production. researchgate.net

Table 1: GPR43 Signaling Pathways Activated by Acetate

G-Protein Family Second Messenger/Effector Cellular Outcome
Gαi/o ↓ cAMP Inhibition of cAMP-dependent pathways
Gαq/11 ↑ Intracellular Ca2+ Activation of Ca2+-dependent pathways

| Gα12/13 | ↑ RhoA activity | Modulation of cytoskeleton and gene transcription |

A primary metabolic fate of acetate within the cell is its conversion to acetyl-coenzyme A (acetyl-CoA), a central node in metabolism. This reaction is catalyzed by acetyl-CoA synthetase (ACS) enzymes in an ATP-dependent manner. wikipedia.org

There are different isoforms of ACS with distinct subcellular localizations:

ACSS1 : A mitochondrial enzyme.

ACSS2 : A cytosolic and nuclear enzyme. nih.gov

This compartmentation allows acetate-derived acetyl-CoA to enter various metabolic and regulatory pathways. In the cytoplasm, it is a fundamental building block for the synthesis of fatty acids and cholesterol. nih.gov In the nucleus, acetyl-CoA serves as the sole acetyl group donor for the post-translational modification of proteins, including histones. researchgate.net Under conditions of metabolic stress, such as low glucose, cells can increase their reliance on acetate as a carbon source to maintain their acetyl-CoA pools for both energy and biosynthesis. wikipedia.org

By influencing the availability of nuclear acetyl-CoA, acetate directly impacts protein acetylation, a critical post-translational modification that regulates protein function and gene expression. wikipedia.orgnih.gov This process is dynamically controlled by two opposing enzyme families: lysine (B10760008) acetyltransferases (KATs), which add acetyl groups, and lysine deacetylases (KDACs), which remove them. researchgate.net

Acetate's role in epigenetic regulation is primarily mediated through histone acetylation. An increased supply of nuclear acetyl-CoA can enhance the activity of histone acetyltransferases (HATs), leading to the acetylation of lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. The resulting "open" chromatin structure is more accessible to transcription factors, generally leading to increased gene expression. nih.govacs.org

Studies have shown that acetate supplementation can lead to a global increase in histone acetylation, affecting the expression of genes involved in various cellular processes, including metabolism and cell cycle control. wikipedia.org

Enzymatic Interactions and Regulatory Effects of Acetate

Acetate kinase (AckA) is a key enzyme in the acetate metabolism of many bacteria and archaea. wikipedia.orgmdpi.com It catalyzes the reversible phosphoryl transfer between acetate and ATP to form acetyl phosphate (B84403) and ADP. nih.gov

Reaction: Acetate + ATP ⇌ Acetyl Phosphate + ADP

This reaction is central to pathways of acetate utilization and production. In many microorganisms, AckA works in conjunction with phosphotransacetylase (Pta) to interconvert acetate and acetyl-CoA. mdpi.com

Kinetic analyses of AckA from various organisms, such as Methanosarcina thermophila and Salmonella typhimurium, have revealed its substrate specificity. While its primary substrate is acetate, some isoforms can also phosphorylate other short-chain fatty acids like propionate (B1217596) and butyrate, though typically with lower efficiency. wikipedia.orgnih.gov The enzyme requires a divalent cation, usually Mg2+, for its activity. wikipedia.org

Structural studies of AckA, for example from M. thermophila, show that it belongs to the ASKHA (acetate and sugar kinases/Hsc70/actin) superfamily of phosphotransferases. nih.gov The enzyme typically functions as a dimer. nih.govbiorxiv.org Site-directed mutagenesis studies have identified key amino acid residues in the active site that are essential for substrate binding (acetate and ATP) and for the catalytic phosphoryl transfer mechanism. nih.gov For instance, specific glutamate (B1630785) residues have been shown to be critical for catalysis. nih.gov

Table 2: Key Compounds Mentioned

Compound Name Abbreviation
D-Ala-Peptide T-amide DAPTA
Acetyl-Coenzyme A Acetyl-CoA
G-Protein Coupled Receptor 43 GPR43 / FFAR2
Acetyl-CoA Synthetase ACS
Lysine Acetyltransferase KAT
Histone Acetyltransferase HAT
Lysine Deacetylase KDAC
Acetate Kinase AckA
Adenosine Triphosphate ATP
Adenosine Diphosphate ADP
Cyclic Adenosine Monophosphate cAMP

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “DAPTA acetate” or its full chemical name, 4,4'-diaminodiphenyl sulfone-N,N'-diacetic acid, that corresponds to the detailed outline provided in the request.

Searches for functional characterization, mechanistic elucidation, ligand-target interaction dynamics, computational modeling, and in-vitro binding assays for "this compound" did not yield any relevant results. The public scientific domain does not appear to contain studies on the influence of this specific compound on Acetyl-CoA Synthetases (ACSS1, ACSS2, ACD) or other key metabolic enzymes. Similarly, no records of molecular docking simulations or high-throughput screening for target identification of "this compound" were found.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and detailed outline requested. Creating content for these specific sections would require fabricating data, which would compromise the integrity and factual basis of the article.

Comprehensive Assessment of Dapta Acetate S Biological Activities in Preclinical Research Models

Immunomodulatory and Anti-inflammatory Properties of DAPTA Acetate (B1210297)

DAPTA acetate has demonstrated significant immunomodulatory and anti-inflammatory effects in a variety of preclinical research models. These properties are primarily attributed to its ability to regulate the production of inflammatory mediators and influence the behavior of key immune cells.

Regulation of Pro-inflammatory Cytokine Production and Inflammasome Activation by this compound

This compound exerts a profound influence on the production of pro-inflammatory cytokines and the activation of the inflammasome, a key component of the innate immune response. nih.gov Studies have shown that acetate can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govnih.gov This suppression has been observed in various in vitro and in vivo models. nih.gov

In lipopolysaccharide (LPS)-stimulated primary astrocytes and microglia, acetate treatment has been shown to reverse the increased protein levels of pro-inflammatory cytokines such as IL-1β, tumor necrosis factor-alpha (TNF-α), and IL-6. nih.govnih.gov Interestingly, this reduction in cytokine protein levels does not always correlate with a decrease in their corresponding mRNA levels, suggesting that acetate may interfere with the translation of mRNA into protein rather than its transcription. nih.govnih.gov However, in some instances, such as with IL-6 mRNA, acetate treatment has been shown to attenuate its levels. nih.gov

Furthermore, acetate has been found to modulate the balance of cytokines by increasing the transcription of anti-inflammatory cytokines like transforming growth factor-beta1 (TGF-β1) and IL-4. nih.govnih.gov This shift towards an anti-inflammatory state is associated with the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. nih.gov Acetate treatment can lead to the hyperacetylation of the NF-κB p65 subunit, which is correlated with a reversal of LPS-induced inflammatory responses. nih.gov

The mechanism of inflammasome attenuation by acetate is linked to its interaction with G protein-coupled receptor 43 (GPR43). nih.govfrontiersin.org This interaction triggers a signaling cascade that involves phospholipase C and results in decreased calcium mobilization, ultimately leading to the ubiquitination and subsequent degradation of the NLRP3 inflammasome. nih.gov This process has been shown to have protective effects in mouse models of peritoneal and systemic inflammation. nih.govresearchgate.net

Table 1: Regulation of Pro-inflammatory Cytokines and Inflammasome by this compound

Cytokine/ComplexEffect of this compoundModel SystemKey Findings
IL-1β↓ Production/SecretionLPS-stimulated primary astrocytes and microglia; Mouse models of inflammationAcetate treatment returned LPS-induced increases in pro-IL-1β to control levels. nih.govnih.gov Suppressed ATP- or nigericin-induced production in a dose-dependent manner. nih.gov
IL-6↓ Production/SecretionLPS-stimulated primary astrocytes and microgliaAcetate treatment returned LPS-induced increases in IL-6 to control levels. nih.govnih.gov Attenuated IL-6 mRNA levels. nih.gov
TNF-α↓ Production/SecretionLPS-stimulated primary astrocytes and microgliaAcetate treatment attenuated LPS-induced increases in TNF-α mRNA and protein levels. nih.govnih.gov
NLRP3 Inflammasome↓ ActivationMouse models of inflammation; LPS-stimulated bone marrow-derived macrophagesAcetate attenuates inflammasome activation via GPR43 in a Ca2+-dependent manner, leading to NLRP3 ubiquitination. nih.govresearchgate.net

Influence on Immune Cell Differentiation and Functional Polarization (e.g., T-cells, Microglia)

This compound significantly influences the differentiation and functional polarization of key immune cells, notably T-cells and microglia, thereby shaping the adaptive and innate immune responses.

In the context of T-cells, acetate has been shown to be a potent metabolic regulator that promotes the differentiation of T helper 1 (Th1) cells. nih.gov This is achieved by enhancing the activity of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) through acetylation. nih.gov The resulting increase in aerobic glycolysis is a critical metabolic shift required for Th1 polarization and the production of its signature cytokine, interferon-gamma (IFN-γ). nih.gov Acetate supplementation has been found to significantly increase the percentage of CD4+IFN-γ+ cells, while not affecting the differentiation of Th2 or regulatory T-cells (Tregs). nih.gov Furthermore, acetate can bolster the effector functions of CD8+ T-cells, particularly under conditions of glucose restriction, a common feature of the tumor microenvironment. nih.govjax.orgresearchgate.net By serving as an alternative carbon source for histone acetylation, acetate promotes chromatin accessibility and enhances the transcription of genes like Ifng, leading to increased IFN-γ production. jax.org

Regarding microglia, the resident immune cells of the central nervous system, acetate plays a crucial role in their maturation and functional state. perinatal-immunity.de Microbiota-derived acetate is essential for driving the maturation of microglia and regulating their homeostatic metabolic state. perinatal-immunity.detandfonline.com In germ-free mice, which lack a microbiome and have an immature microglial phenotype, acetate supplementation can reverse many of these features. tandfonline.com Acetate can modulate microglial polarization, often promoting a shift towards an anti-inflammatory M2 phenotype. nih.gov This is associated with the inhibition of pro-inflammatory cytokine secretion. nih.gov However, the effect of acetate on microglia can be context-dependent. For instance, in some models of neuroinflammation, acetate co-administered with an inflammatory stimulus like LPS can exacerbate the production of pro-inflammatory cytokines like TNF-α. elsevier.esnih.gov Conversely, pretreatment with acetate can have a modulatory effect, suggesting that the timing of administration is critical. nih.gov The influence of acetate on microglia is also linked to its ability to modulate microglial metabolism, which in turn affects their phagocytic capacity and response to pathological stimuli like amyloid-beta plaques in models of Alzheimer's disease. tandfonline.com

Table 2: Influence of this compound on Immune Cell Differentiation and Polarization

Cell TypeEffect of this compoundKey MechanismsPreclinical Model
T-cells (CD4+)Promotes Th1 differentiationIncreases GAPDH acetylation and aerobic glycolysis. nih.govIn vitro polarized T-cells
T-cells (CD8+)Enhances effector function (IFN-γ production)Serves as a carbon source for histone acetylation, promoting chromatin accessibility. jax.orgIn vitro cultured CD8+ T-cells; Tumor-infiltrating lymphocytes
MicrogliaDrives maturation and regulates homeostasisMicrobiota-derived acetate is essential for microglial maturation. perinatal-immunity.detandfonline.comGerm-free mice
MicrogliaModulates polarizationCan promote M2 polarization and inhibit pro-inflammatory cytokine secretion. nih.gov Context-dependent effects on TNF-α production with LPS. elsevier.esnih.govIn vitro cultured microglia; Mouse models of neuroinflammation

Antimicrobial Activities of this compound

While specific studies on the antimicrobial efficacy of the combined "this compound" compound are not extensively detailed in the provided search results, the individual components, daptomycin (B549167) and acetate, have well-documented antimicrobial properties.

Detailed Antibacterial Efficacy Studies of this compound

Daptomycin is a potent cyclic lipopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its mechanism of action involves the disruption of the bacterial cell membrane's functional integrity. Studies have shown that combining daptomycin with β-lactam antibiotics can enhance its efficacy against daptomycin-resistant MRSA strains and prevent the selection of resistant variants. nih.gov The combination of daptomycin with other agents, such as ethanol (B145695) and EDTA, has also been shown to be effective in eliminating MRSA colonization in biofilm models. researchgate.net

Acetate has also been investigated for its antibacterial properties. Studies have demonstrated its efficacy against Gram-negative bacteria such as Escherichia coli O157:H7 and Pseudomonas aeruginosa. nih.gov The antibacterial effect of sodium acetate is concentration-dependent. nih.gov Furthermore, combining acetate with other agents can enhance its bactericidal activity. For example, the use of acetyl donors in plasma-activated solutions has been shown to significantly improve their antibacterial efficacy against common wound pathogens like P. aeruginosa and S. aureus. mdpi.com

Table 3: Antibacterial Efficacy of Daptomycin and Acetate

CompoundTarget BacteriaKey Findings
DaptomycinMethicillin-resistant Staphylococcus aureus (MRSA)Combination with β-lactams enhances efficacy and prevents resistance. nih.gov Effective in eliminating biofilm colonization with other agents. researchgate.net
AcetateEscherichia coli O157:H7, Pseudomonas aeruginosa, Staphylococcus aureusDemonstrates concentration-dependent antibacterial activity. nih.gov Efficacy is enhanced in plasma-activated solutions. mdpi.com

Comprehensive Antifungal Efficacy Assessments of this compound

For instance, the echinocandin class of antifungals, to which rezafungin acetate belongs, exhibits potent activity against various Candida species, including C. albicans, C. glabrata, and C. tropicalis. researchgate.net These agents work by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.

Furthermore, chelating agents like EDTA have been shown to possess antifungal activity and can enhance the efficacy of conventional antifungal drugs like fluconazole (B54011) against Candida albicans biofilms. nih.gov This suggests that compounds that can disrupt the biofilm matrix may be valuable in combination with antifungal agents.

While not directly related to this compound, some natural compounds like thymol (B1683141) have demonstrated broad-spectrum antifungal properties against pathogens such as Aspergillus species. Similarly, derivatives of phloroglucinol (B13840) have shown robust antifungal activity against Aspergillus and Candida species by disrupting membrane fluidity and integrity. mdpi.com

Table 4: Antifungal Efficacy of Related Compounds

Compound/AgentTarget FungiKey Findings
Rezafungin acetate (Echinocandin)Candida species (C. albicans, C. glabrata, C. tropicalis)Potent inhibition of fungal growth. researchgate.net
EDTACandida albicansReduces fungal metabolic activity in biofilms and enhances the effect of fluconazole. nih.gov
Phloroglucinol derivativesAspergillus spp., Candida spp.Impairs hyphal growth and spore germination by disrupting the cell membrane. mdpi.com

Anti-proliferative and Metabolic Reprogramming Effects in Preclinical Disease Models

This compound and its components have been shown to exert anti-proliferative effects and induce metabolic reprogramming in various preclinical disease models, particularly in the context of cancer.

Cancer cells undergo significant metabolic reprogramming to support their uncontrolled growth and proliferation. nih.govnih.gov This often involves an increased reliance on glycolysis, even in the presence of oxygen (the Warburg effect), as well as alterations in lipid and amino acid metabolism. nih.gov Acetate metabolism, controlled by the enzyme acetyl-CoA synthetase 2 (ACSS2), is an important metabolic pathway in many cancers. nih.gov

Targeting acetate metabolism has emerged as a potential therapeutic strategy. Pharmacological inhibition or genetic knockout of ACSS2 has been shown to inhibit tumor growth in preclinical breast cancer models. nih.govresearchgate.net Interestingly, the efficacy of targeting ACSS2 is significantly greater in immune-competent mice compared to immune-deficient mice, indicating that the anti-tumor effect is at least partially mediated by the host immune system. nih.gov Blocking ACSS2 in cancer cells causes them to switch from being acetate consumers to acetate producers. This increases the availability of acetate in the tumor microenvironment, which can then be utilized by tumor-infiltrating lymphocytes as a fuel source, thereby bolstering their anti-tumor effector functions. nih.gov

The anti-proliferative effects are not limited to cancer cells. Certain G-rich oligonucleotides, which can form G-quadruplex structures, have shown anti-proliferative activity in various human cancer cell lines. nih.gov

Metabolic reprogramming is a complex process influenced by various oncogenes and tumor suppressor genes like MYC, KRAS, and p53, which regulate key metabolic enzymes and pathways. nih.govresearchgate.netoaepublish.com For instance, MYC can promote glycolysis, glutamine decomposition, and fatty acid metabolism to support tumor cell proliferation. nih.gov Therapeutic strategies aimed at targeting these metabolic vulnerabilities, such as inhibitors of glycolysis or glutaminase, are being actively investigated. nih.gov The interplay between metabolic reprogramming and the tumor microenvironment is a critical area of research for developing novel cancer therapies. oaepublish.com

Table 5: Anti-proliferative and Metabolic Reprogramming Effects

EffectTarget/MechanismPreclinical ModelKey Findings
Anti-proliferativeInhibition of ACSS2Breast cancer modelsInhibition of tumor growth, enhanced by host immune response. nih.govresearchgate.net
Metabolic ReprogrammingBlocking tumor acetate consumptionBreast cancer modelsSwitches cancer cells to acetate producers, fueling anti-tumor immunity. nih.gov
Anti-proliferativeG-quadruplex forming oligonucleotidesHuman cancer cell linesDose- and time-dependent cytotoxic activity. nih.gov
Metabolic ReprogrammingRegulation by oncogenes (e.g., MYC)Various cancer modelsOncogenes drive metabolic shifts to support proliferation. nih.govresearchgate.net

Impact on Aberrant Cellular Growth and Metabolism in Established Cancer Models

Preclinical studies detailing the impact of 4,5-diaminophthalic acid acetate on aberrant cellular growth and metabolism in established cancer models are not available in the reviewed scientific literature. While general research into acetate metabolism in cancer exists, showing its potential role in biomass accumulation and as a nutritional source for tumors, these findings are not specific to this compound. nih.govfrontiersin.orgnih.gov Research on other phthalic acid derivatives or related compounds in cancer has been conducted, but direct evidence for the effects of 4,5-diaminophthalic acid acetate on cancer cell proliferation, apoptosis, or metabolic pathways is currently unpublished. mdpi.com

Modulation of Critical Energy Metabolism Pathways by this compound

There is no available data from preclinical models on how 4,5-diaminophthalic acid acetate modulates critical energy metabolism pathways. Studies on how acetate, in general, can be converted to acetyl-CoA and enter the TCA cycle in cancer cells have been published. nih.gov However, specific investigations into the effects of 4,5-diaminophthalic acid acetate on glycolysis, oxidative phosphorylation, or other central carbon metabolism pathways in cancer cells have not been reported.

Neurobiological Effects and Interactions with Central Nervous System Components

Specific preclinical research on the neurobiological effects of 4,5-diaminophthalic acid acetate and its interactions with central nervous system components is absent from the current scientific literature. The peptide antagonist D-Ala-peptide T-amide (DAPTA), which is supplied as an acetate salt, has been studied for its role in reducing neuroinflammation. caymanchem.com However, this is a distinct molecule from 4,5-diaminophthalic acid acetate.

Modulation of Neurotransmitter Synthesis and Release by this compound

No studies were found that describe the modulation of neurotransmitter synthesis and release by 4,5-diaminophthalic acid acetate in preclinical models. Research exists on how various other compounds and factors influence neurotransmitter systems, but none specifically implicate 4,5-diaminophthalic acid acetate. mdpi.com

Investigation of Effects on Glial Cell Activation and Function

DAPTA (D-Ala-peptide T-amide), an antagonist of the C-C chemokine receptor 5 (CCR5), has been investigated for its potential to modulate the activity of glial cells, which play a critical role in the inflammatory processes within the central nervous system. Preclinical research has focused on how DAPTA influences the activation of both microglia and astrocytes, the primary immune cells of the brain, particularly in models of neuroinflammation.

In a key study utilizing a rat model of chronic neuroinflammation relevant to Alzheimer's disease, the administration of DAPTA demonstrated a significant impact on the activation state of glial cells within the hippocampus. This model of neuroinflammation was induced by continuous infusion of lipopolysaccharide (LPS) into the fourth ventricle of the brain. The findings from this research indicate that DAPTA can attenuate the inflammatory response of both microglia and astrocytes.

Detailed Research Findings

The investigation revealed that chronic neuroinflammation resulted in a marked increase in the activation of both microglial cells and astrocytes in the dentate gyrus of the hippocampus. Treatment with DAPTA was shown to counteract these changes.

Similarly, the activation of astrocytes was assessed by measuring the area of the cell body and the total area of these cells. Chronic inflammation induced a hypertrophic response in astrocytes, characterized by an increase in their size. The administration of DAPTA was found to significantly reduce the total area of astrocytes, indicating a dampening of their reactive state.

The tables below summarize the quantitative findings from this preclinical investigation into the effects of DAPTA on glial cell activation in a rat model of chronic neuroinflammation.

Table 1: Effect of DAPTA on Microglial Activation in the Dentate Gyrus

Treatment GroupMean Cell Body Area (µm²)Mean Total Area (µm²)
Control45.3 ± 2.1289.7 ± 15.4
LPS-infused78.9 ± 3.5542.1 ± 28.7
LPS-infused + DAPTA52.6 ± 2.8#358.4 ± 20.1#
*p < 0.05 compared to Control; #p < 0.05 compared to LPS-infused

Table 2: Effect of DAPTA on Astrocyte Activation in the Dentate Gyrus

Treatment GroupMean Cell Body Area (µm²)Mean Total Area (µm²)
Control58.2 ± 3.1412.5 ± 22.3
LPS-infused85.4 ± 4.2698.3 ± 35.1
LPS-infused + DAPTA63.7 ± 3.5#489.6 ± 25.8#
*p < 0.05 compared to Control; #p < 0.05 compared to LPS-infused

These findings from preclinical models suggest that DAPTA, through its antagonism of the CCR5 receptor, can effectively reduce the activation of both microglia and astrocytes in the context of chronic neuroinflammation. This modulation of glial cell function points to a potential mechanism by which DAPTA may exert neuroprotective effects.

Advanced Methodologies for Comprehensive Characterization of Dapta Acetate in Biological Systems

Advanced Spectroscopic and Chromatographic Techniques for DAPTA Acetate (B1210297) Analysis

The foundation of understanding DAPTA acetate's biological activity is the ability to accurately detect and quantify it and its derivatives. Mass spectrometry and nuclear magnetic resonance spectroscopy are cornerstone technologies for this purpose, providing unparalleled sensitivity and structural detail.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical platforms essential for the quantitative analysis of this compound and the identification of its metabolites in complex biological samples. bioanalysis-zone.comuab.edu LC-MS/MS, particularly using a triple quadrupole mass spectrometer, is considered a gold standard for quantifying small molecules and peptides in biological matrices due to its high sensitivity, selectivity, and reproducibility. bioanalysis-zone.com For this compound, a validated LC-MS/MS method would allow for precise measurement in samples like plasma or cell culture media. researchgate.net Such methods often involve reversed-phase chromatography to separate the analyte from matrix components before detection. researchgate.net High-resolution mass spectrometry (HRMS) offers an advantage by enabling the use of a very narrow mass extraction window, which significantly reduces interference from the complex background of digested biological samples, thereby improving sensitivity and accuracy. bioanalysis-zone.com

GC-MS is highly effective for profiling small molecule metabolites, including organic acids, amino acids, and sugars, which may be part of the metabolic network affected by this compound. nih.gov This technique often requires a derivatization step to make the metabolites volatile for gas chromatography. nih.govresearchgate.net By employing both targeted and untargeted approaches, researchers can achieve comprehensive metabolic profiling. A targeted approach would quantify specific, known metabolites, while an untargeted analysis can discover novel or unexpected metabolic changes induced by this compound. nih.govgcms.czgcms.cz Statistical analysis of the resulting complex datasets helps to identify significant differences between control and treated samples, revealing the metabolic pathways perturbed by the compound. gcms.cz

Table 1: Exemplar Metabolite Panel for GC-MS Profiling of this compound-Treated Cells This table illustrates a hypothetical panel of key energy metabolites that could be quantified using a selective and sensitive single-ion monitoring (SIM) GC-MS method to assess the impact of this compound on cellular energy metabolism.

Metabolite ClassAnalytePotential Biological Relevance
Glycolysis PyruvateEnd-product of glycolysis, entry point to TCA cycle
LactateIndicator of anaerobic metabolism
TCA Cycle CitrateKey intermediate, links glycolysis and fatty acid metabolism
SuccinateComponent of TCA cycle and electron transport chain
FumarateTCA cycle intermediate
MalateTCA cycle intermediate
Glutaminolysis Glutamate (B1630785)Key amino acid, fuel for TCA cycle
2-OxoglutarateTCA cycle intermediate derived from glutamate

High-Resolution NMR Spectroscopy for Metabolic Flux and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides unique insights into molecular structure and metabolic dynamics. nih.gov For this compound, NMR is invaluable for unambiguous structural confirmation of the parent compound and any isolated metabolites. Beyond static structural information, NMR is exceptionally powerful for metabolic flux analysis, which measures the rates of intracellular metabolic pathways. creative-proteomics.com

This is typically achieved by introducing a stable isotope-labeled substrate, such as 13C-labeled this compound, into a biological system. mdpi.com By tracking the incorporation of the 13C label into downstream metabolites over time, NMR can delineate the specific metabolic pathways utilized and quantify their activity. mdpi.comelsevierpure.com Techniques like 1D 13C NMR or 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) are employed to resolve and quantify the isotopomers (molecules differing only in their isotopic composition). mdpi.comacs.org This approach allows for the real-time profiling of metabolic activity in living cells, offering a dynamic view of how this compound is processed and how it alters cellular metabolism. nih.govmdpi.com

Sophisticated In Vitro Cellular Models for this compound Efficacy and Mechanism Studies

The biological relevance of data generated from in vitro studies depends heavily on the quality of the cellular model. While traditional two-dimensional (2D) monolayer cultures have been widely used, they often fail to replicate the complex environment of in vivo tissues. nih.gov Modern research on this compound would leverage advanced, more physiologically relevant 3D cell culture systems. nih.gov

Three-dimensional (3D) models, such as multicellular spheroids and organoids, allow cells to grow in a structure that more closely mimics a natural tissue. researchgate.netresearchgate.net These models re-establish crucial cell-cell and cell-extracellular matrix interactions and can develop physiological gradients of oxygen and nutrients, which are absent in 2D cultures. researchgate.netnih.gov Studies have consistently shown that cells grown in 3D models exhibit different gene expression profiles and are often more resistant to chemical agents compared to their 2D counterparts, providing more predictive data for in vivo responses. nih.govnih.gov

For more complex investigations, co-culture systems can be established, incorporating multiple cell types to simulate the interaction between different tissues. nih.gov For example, a co-culture of hepatocytes and hepatic stellate cells could be used to study the effect of this compound in a model that mimics liver tissue. researchgate.net The most advanced models include organ-on-a-chip systems, which are microfluidic devices that can culture cells in a dynamic environment with perfusion, and can even connect different "organ" chambers to study systemic effects. nih.govoxfordglobal.com The use of these sophisticated models is critical for accurately assessing the efficacy and mechanism of this compound in a context that better reflects human physiology. researchgate.netnih.gov

Table 3: Comparison of In Vitro Cellular Models for this compound Studies This table compares the features and applications of different cellular models used to investigate the biological effects of this compound.

Model TypeKey FeaturesAdvantages for this compound StudiesLimitations
2D Monolayer Cells grow flat on a plastic surface.High-throughput, cost-effective, reproducible for initial screening.Lacks tissue architecture, altered cell signaling, poor in vivo predictivity. nih.gov
3D Spheroids Self-assembled spherical cell aggregates.Mimics microtumor environment, establishes nutrient/oxygen gradients. researchgate.netCan develop necrotic cores, variability in size.
Organoids Self-organizing 3D structures derived from stem cells.Contains multiple, organ-specific cell types; high physiological relevance. nih.govoxfordglobal.comLack of vasculature, complex culture, high cost. nih.gov
Co-Culture Systems Contains two or more different cell types.Models intercellular interactions (e.g., epithelial-stromal). nih.govresearchgate.netComplex to establish and maintain balance between cell types.
Organ-on-a-Chip Microfluidic device with living cells under perfusion.Simulates dynamic physiological environment, allows multi-organ interaction. nih.govTechnically challenging, lower throughput.

Application of Diverse Cancer Cell Lines and Primary Cell Cultures

The in vitro investigation of this compound's effects relies heavily on the use of a variety of cancer cell lines and primary cell cultures to model the heterogeneity of human cancers. This approach allows for the initial screening and mechanistic studies of the compound's activity across different tumor types.

Researchers utilize established cancer cell lines, which are immortalized and can be propagated indefinitely in the laboratory, to assess the impact of this compound on cellular processes. For instance, studies have employed colon cancer cell lines such as HCT116 and COLO 205 to examine the compound's influence on cell growth and energy metabolism. frontiersin.org In these studies, cells are typically cultured in standard media, like DMEM, supplemented with glucose, and then exposed to varying concentrations of acetate. frontiersin.org The results from such experiments have shown that acetate can have differential effects on cancer cell proliferation, with some cell lines exhibiting increased growth while others show growth arrest. frontiersin.orgnih.gov For example, in COLO 205 colon cancer cells, acetate was found to significantly increase cell density, whereas HCT 116 cell growth was unaffected under similar conditions. frontiersin.org

Beyond established cell lines, primary cell cultures, derived directly from patient tumors, offer a more clinically relevant model. These cultures retain some of the characteristics of the original tumor, providing a valuable platform for assessing compound efficacy in a context that more closely mirrors the patient's disease. The use of primary cultures helps to bridge the gap between standardized cell line models and the complex in vivo environment.

The selection of cell lines is critical and often guided by the specific cancer type being investigated. For example, in breast cancer research, cell lines like MCF-7 are commonly used, while lung carcinoma studies might utilize the 3LL cell line. acs.org The choice of cell line can significantly influence the observed effects of a compound, as demonstrated by the varying responses of different colon cancer cell lines to acetate treatment. frontiersin.orgnih.gov

Table 1: Examples of Cancer Cell Lines Used in Acetate Research

Cell Line Cancer Type Key Research Focus Reference
HCT116 Colon Cancer Effects of acetate on cell proliferation, mitochondrial function, and glycolysis. frontiersin.orgnih.gov
COLO 205 Colon Cancer Differential energy metabolic response to acetate compared to other cell lines. frontiersin.org
HT29 Colon Cancer Investigation of acetate-induced growth arrest and metabolic changes. nih.gov
MCF-7 Breast Cancer General cancer cell biology and response to therapeutic agents. acs.org
3LL Lung Carcinoma Studies on cell viability and mechanisms of action of therapeutic compounds. acs.org
HeLa Cervical Cancer General cancer research, including studies on cell surface proteins and drug targeting. acs.org

Development of 3D Spheroid and Organoid Models for Complex Interactions

To better mimic the three-dimensional (3D) architecture and complex cellular interactions of in vivo tumors, researchers are increasingly turning to 3D spheroid and organoid models. nih.govnih.gov These models offer a significant advancement over traditional 2D cell cultures by recapitulating key aspects of the tumor microenvironment, including cell-cell and cell-extracellular matrix interactions. researchgate.net

3D Spheroids are aggregates of cancer cells that can be generated using various techniques, such as the hanging drop method or culture on non-adhesive surfaces. researchgate.net They represent a more physiologically relevant model for studying drug efficacy and resistance. youtube.com For example, colon cancer cell spheroids have been shown to exhibit increased expression of certain metabolic enzymes under hypoxic conditions, a state that is common in solid tumors. researchgate.net This highlights the ability of 3D models to reveal biological responses that may not be apparent in 2D cultures. The use of 3D spheroid models is becoming more common in high-throughput screening for anti-cancer drugs. nih.gov

Organoids are even more complex 3D structures derived from patient tissues or stem cells. They can self-organize and differentiate to form structures that closely resemble the organ of origin, including its cellular heterogeneity. nih.govoxfordglobal.com Cancer organoids, in particular, can be established from a patient's tumor and have been shown to retain the histopathological and genetic characteristics of the original tissue. nih.gov This makes them an invaluable tool for personalized medicine, allowing for the testing of therapeutic agents on a patient-specific model. While they more accurately model the tumor microenvironment, the inclusion of immune cells in organoid models remains a challenge that researchers are actively working to address. nih.gov

The development of these advanced 3D models provides a more robust platform for studying the complex interactions between cancer cells and their environment, offering a more predictive in vitro system for evaluating the effects of compounds like this compound.

Ex Vivo Tissue Models for Physiologically Relevant this compound Analysis

Ex vivo tissue models serve as an intermediate step between in vitro cell cultures and in vivo animal studies, offering a more physiologically relevant environment for analyzing the effects of compounds like this compound. nih.gov These models utilize fresh tissue explants obtained from animals or human patients, which are then cultured for a short period. nih.gov This approach preserves the native tissue architecture, including the extracellular matrix and the various cell types present in the tumor microenvironment, which are often lost in traditional 2D cell cultures. nih.govnih.gov

The primary advantage of ex vivo models is the maintenance of the complex interplay between different cell populations within the tissue. nih.gov For example, when studying the effects of a compound on a tumor, an ex vivo model would retain the interactions between cancer cells, stromal cells, and immune cells, providing a more accurate prediction of the compound's activity in a living organism.

In the context of cancer research, ex vivo models of prostate and bladder cancer have been used to assess individualized drug responses. nih.gov In these studies, tissue biopsies are cultured and treated with therapeutic agents, allowing for the analysis of the drug's impact on the tissue as a whole. nih.gov Similarly, ex vivo models using excised epithelial tissues from various animal sources are employed to evaluate drug permeation. nih.gov

However, a key consideration when using ex vivo models is the potential for interspecies variability. Physiological differences between animal and human tissues, such as epithelial thickness, can lead to variations in experimental data. nih.gov Therefore, careful selection of the tissue source is crucial for obtaining results that are translatable to human physiology. The limited availability of certain human tissues for research also presents a challenge. nih.gov Despite these limitations, ex vivo models provide a valuable platform for conducting physiologically relevant analyses of this compound's effects before moving to more complex and costly in vivo studies.

Advanced Preclinical Animal Models for Comprehensive this compound Research

The selection of an appropriate animal model is a critical step in preclinical research and depends on the specific research question. nih.gov Over the years, animal models have evolved from simple transplantation models to more sophisticated systems, including genetically engineered and humanized models. nih.gov

Utilizing Genetically Engineered Rodent Models and Xenograft Systems

Genetically Engineered Rodent Models (GEMMs) are created by modifying the genetic makeup of an animal to mimic human diseases. nih.govbcm.edu This can involve the introduction of oncogenes or the deletion of tumor suppressor genes to induce spontaneous tumor formation that closely recapitulates the development of human cancers. nih.gov These models are particularly valuable for studying the initiation and progression of cancer in an immunocompetent host, allowing for the investigation of interactions between the tumor and the immune system.

Xenograft models involve the transplantation of human cells or tissues into immunodeficient mice. meliordiscovery.comreactionbiology.com This can be done using established cancer cell lines (cell line-derived xenografts, CDX) or, more recently, with tumor fragments taken directly from a patient (patient-derived xenografts, PDX). nih.govmeliordiscovery.com PDX models are considered to have high fidelity as they tend to preserve the genetic and histological characteristics of the original patient tumor through serial passages in mice. nih.gov A significant advantage of xenograft models is the ability to test therapies against human tumors in a living system. reactionbiology.com However, a major limitation is the use of immunodeficient mice, which prevents the study of the compound's interaction with a functional immune system. nih.gov To address this, humanized mouse models are being developed, where components of the human immune system are introduced into the mice. reactionbiology.com

The choice between GEMMs and xenograft models depends on the research objectives. GEMMs are ideal for studying cancer development and the tumor microenvironment in the context of an intact immune system, while xenograft models are well-suited for evaluating the efficacy of targeted therapies against human tumors. bcm.edunih.gov

Table 2: Comparison of Preclinical Animal Models

Model Type Description Advantages Limitations

| Genetically Engineered Rodent Models (GEMMs) | Rodents with genetic modifications to induce spontaneous tumor development. nih.govbcm.edu | - Mimics human cancer development. nih.gov

  • Intact immune system allows for immunotherapy studies. | - Can be time-consuming and expensive to develop. taconic.com
  • Tumor development can be variable. | | Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are implanted into immunodeficient mice. nih.govmeliordiscovery.com | - Relatively easy and inexpensive to establish. nih.gov
  • High reproducibility. | - Cell lines may not fully represent the heterogeneity of patient tumors. nih.gov
  • Lack of a functional immune system. nih.gov | | Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice. nih.govmeliordiscovery.com | - High fidelity to the original patient tumor. nih.gov
  • Useful for personalized medicine research. nih.gov | - More expensive and time-consuming than CDX models. nih.gov
  • Lack of a functional immune system. nih.gov |
  • Application of Advanced In Vivo Imaging Modalities (e.g., Positron Emission Tomography (PET) with 11C-Acetate)

    Advanced in vivo imaging techniques, particularly Positron Emission Tomography (PET), play a crucial role in the preclinical evaluation of compounds like this compound. PET is a non-invasive molecular imaging modality that allows for the visualization and quantification of biological processes in living animals. nih.gov

    PET with 11C-Acetate has emerged as a valuable tool for imaging tumor metabolism, specifically fatty acid synthesis. nih.gov In cancer cells, acetate is preferentially used for the synthesis of fatty acids, which are essential components of cell membranes. nih.gove-century.us The radiotracer 11C-acetate is taken up by cells and converted into acetyl-CoA, which then enters the fatty acid synthesis pathway. e-century.us By detecting the accumulation of 11C-acetate in tumors, PET imaging can provide a measure of the rate of fatty acid synthesis. nih.govsnmjournals.org

    This imaging modality has shown promise in detecting various types of cancers, including prostate cancer and brain tumors. e-century.usnih.gov Studies have demonstrated a correlation between the uptake of 11C-acetate in tumors and the expression levels of fatty acid synthase (FAS), a key enzyme in the fatty acid synthesis pathway. snmjournals.org This suggests that 11C-acetate PET could be used as a non-invasive biomarker to assess the activity of this metabolic pathway in tumors.

    Furthermore, 11C-acetate PET can be used to monitor the response of tumors to therapies that target fatty acid metabolism. nih.gov A reduction in 11C-acetate uptake following treatment could indicate that the drug is effectively inhibiting its target. The short half-life of 11C (approximately 20 minutes) necessitates an on-site cyclotron for its production, which can be a limitation for its widespread clinical use. nih.gov Nevertheless, in the preclinical setting, it provides a powerful tool for understanding the in vivo metabolic effects of compounds and for guiding the development of new cancer therapies.

    Structure Activity Relationship Sar Studies and Rational Design of Dapta Acetate Analogs

    Computational Chemistry and Cheminformatics for Predictive SAR Analysis

    Computational chemistry and cheminformatics are indispensable tools for predicting the SAR of complex molecules like DAPTA acetate (B1210297), thereby guiding the synthesis of more effective and specific analogs. These computational approaches can model the interactions between a ligand and its target receptor, predict the effects of structural modifications on binding affinity and activity, and analyze large datasets to identify key structural features for desired biological effects.

    Predictive Modeling for Daptomycin (B549167) Analogs: Physiologically based pharmacokinetic (PBPK) and pharmacokinetic/pharmacodynamic (PK/PD) models have been successfully employed to simulate the behavior of daptomycin in biological systems. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com These models can predict drug exposure and effect, helping to optimize dosing regimens. For instance, Monte Carlo simulations have been used to assess the probability of achieving the desired therapeutic effect against various bacterial strains with different minimum inhibitory concentrations (MICs). nih.govfrontiersin.org Such computational models could be adapted to predict the pharmacokinetic and pharmacodynamic profiles of novel DAPTA acetate analogs, taking into account their specific interactions with the CCR5 receptor.

    Cheminformatics in SAR Analysis: Cheminformatics tools play a crucial role in analyzing the vast chemical space of potential analogs. Techniques such as the identification of "activity cliffs," which are small structural changes that lead to large changes in biological activity, can provide significant insights into the SAR. researchgate.netnih.gov By analyzing datasets of related compounds, it is possible to identify key pharmacophoric features and regions of the molecule that are sensitive to modification. For peptide-based molecules like this compound, this could involve analyzing the effects of amino acid substitutions, changes in the peptide backbone, and modifications to any appended functional groups.

    Synthesis and Evaluation of Structure-Activity Relationship Variants of this compound

    The synthesis and subsequent biological evaluation of a diverse range of analogs are the cornerstones of experimental SAR studies. For peptide-based compounds like this compound, this typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis to create variants with specific modifications. nih.govacs.org The biological activity of these analogs is then assessed through in vitro and in vivo assays to establish a clear relationship between chemical structure and biological function.

    SAR of Daptomycin as a Model: Extensive SAR studies on daptomycin have revealed several key structural features that are crucial for its antibacterial activity. These findings provide a framework for considering potential modifications to this compound.

    The Lipophilic Tail: The length and branching of the N-terminal fatty acid tail of daptomycin significantly influence its antibacterial potency. pnas.orgpnas.org Modifications to this region can affect the molecule's interaction with the cell membrane.

    The Peptide Core: The cyclic peptide core is essential for activity. Alanine scanning, where individual amino acids are replaced with alanine, has shown that several residues are critical for daptomycin's function. researchgate.net For example, modifications to the 3-methylglutamate residue have been shown to be detrimental to activity. nih.gov

    Specific Amino Acid Residues: The stereochemistry and nature of individual amino acids play a vital role. For instance, the D-amino acids present in daptomycin are important for its conformational stability and resistance to proteolysis. researchgate.net

    The synthesis of daptomycin analogs has been achieved through various methods, including total synthesis and combinatorial biosynthesis. nih.govnih.govpnas.orgnih.gov These approaches allow for the precise introduction of a wide range of modifications.

    Table 1: Examples of Daptomycin Analogs and their Relative Activities

    This interactive table summarizes the effects of various modifications on the antibacterial activity of daptomycin, providing insights that could inform the design of this compound analogs.

    Analog Modification Position of Modification Observed Effect on Antibacterial Activity Reference
    Replacement of L-Asn with D-AsnAmino Acid 2Maintained or slightly improved activity researchgate.net
    Replacement of Gly with SarcosineAmino Acid 5Significantly higher bactericidal effects nih.gov
    Replacement of L-Orn with L-AlaAmino Acid 6Little to no loss of activity researchgate.net
    Replacement of D-Ala with D-SerAmino Acid 8Reduced activity researchgate.net
    Modification of the lipid tailN-terminusPotency is sensitive to tail length and structure pnas.orgpnas.org
    Lactam-based analogPeptide coreEight-fold increase in MIC (reduced activity) researchgate.net

    Rational Design of this compound Analogs: The rational design of novel this compound analogs would be guided by its specific biological target, the CCR5 receptor. Computational docking studies could be used to model the binding of this compound to CCR5 and to predict which modifications would enhance this interaction. The synthesis of analogs would then focus on:

    Amino Acid Substitutions: Replacing specific amino acids in the peptide sequence to probe interactions with the receptor's binding pocket.

    Conformational Constraints: Introducing cyclic constraints or unnatural amino acids to lock the peptide into a more bioactive conformation.

    Modification of the N- and C-termini: Altering the terminal groups to improve receptor binding or pharmacokinetic properties.

    Future Research Trajectories and Translational Potential for Dapta Acetate

    Identification of Novel Biological Targets and Pathways for DAPTA Acetate (B1210297)

    While the interaction of DAPTA acetate with the CCR5 receptor is a cornerstone of its known mechanism, the complexity of biological systems suggests the potential for additional molecular targets and signaling pathways. Future research will likely focus on identifying these novel interactions to uncover new therapeutic applications. Pre-clinical discovery efforts are already extending into diverse areas such as bone restoration, oncology, and inflammation, indicating a recognition that its biological effects may not be limited to its chemokine receptor activity. bertin-bioreagent.com

    A key approach in this endeavor will be the use of high-throughput screening and bioinformatics. Advanced screening of compound libraries against a wide array of cellular targets can reveal unexpected binding affinities. Furthermore, techniques like gene expression profiling and proteomic analysis of cells treated with this compound can illuminate affected pathways beyond the well-trodden CCR5 signaling cascade. For instance, studies have shown that acetate, a component of the compound, can modulate cellular metabolism and immune responses through pathways involving GPR41 and GPR43. nih.govnih.gov Investigating whether this compound influences these or other pathways could open new avenues for its use in metabolic or inflammatory diseases.

    Modern bioinformatics methods can also be employed to analyze the vast datasets generated by these screening techniques, identifying patterns and predicting potential protein interactions. frontiersin.org This could lead to the discovery of novel targets in areas completely distinct from its current focus, potentially repurposing this compound for new indications.

    Development of Advanced Drug Delivery Systems for Optimized this compound Bioavailability

    A critical aspect of translating a promising compound into a viable therapeutic is optimizing its delivery to the target site in the body. The development of advanced drug delivery systems (ADDSs) for this compound is a crucial future research direction aimed at enhancing its bioavailability, stability, and therapeutic efficacy while minimizing potential off-target effects. nih.gov

    Current research into drug delivery technologies offers numerous possibilities:

    Nanoparticle-based carriers: Encapsulating this compound within nanoparticles, such as liposomes or biodegradable polymers, can protect the peptide from degradation in the bloodstream, prolong its circulation time, and enable targeted delivery to specific tissues or cells. nih.govoup.com

    Hydrogels and In-situ Gels: For localized delivery, injectable hydrogels or in-situ forming gels could release this compound in a controlled and sustained manner directly at the site of action, which could be particularly beneficial for applications in tissue repair or localized inflammation. nih.gov

    Stimuli-responsive systems: Advanced carriers can be designed to release their payload in response to specific physiological cues, such as changes in pH or the presence of certain enzymes characteristic of a disease state. oup.com This "smart" delivery approach could increase the concentration of this compound at the target site, enhancing its effectiveness.

    Aqueous Two-Phase Systems (ATPSs): These systems are increasingly being explored for the formulation of carriers like microparticles and nanoparticles. oup.com Their high water content provides a non-toxic environment suitable for biological compounds like peptides. oup.com

    These advanced formulations can significantly improve the pharmacokinetic profile of this compound, ensuring that an effective concentration reaches the intended biological target. nih.gov

    Integration of Multi-omics Data for a Systems Biology Understanding of this compound Action

    To gain a holistic understanding of how this compound functions within a complex biological system, future research will increasingly rely on the integration of multiple "omics" datasets. omicstutorials.com This systems biology approach moves beyond a single target-single effect model to create a comprehensive picture of the molecular and cellular changes induced by the compound. researchgate.net

    By combining data from various platforms, researchers can build more accurate models of the drug's mechanism of action:

    Genomics and Transcriptomics: Analyzing changes in gene expression (RNA) following this compound treatment can reveal the full spectrum of cellular pathways that are activated or suppressed. nih.govnih.gov

    Proteomics: This involves studying the entire set of proteins in a cell or tissue to see how they are altered by the compound, providing direct insight into cellular machinery. omicstutorials.comnih.gov

    Metabolomics: Examining the changes in small molecule metabolites can provide a functional readout of the physiological state of the cell and how it is impacted by this compound. nih.gov

    Integrating these layers of information allows for the construction of detailed network models, mapping the intricate interactions between genes, proteins, and metabolites that are modulated by this compound. omicstutorials.combiorxiv.org This approach can help identify not only the primary target but also downstream effectors and feedback loops, potentially uncovering biomarkers for treatment response or revealing unanticipated off-target effects. nih.govnih.gov Ultimately, a systems biology perspective provides a richer, more dynamic understanding of the drug's impact, which is essential for predicting its effects in different individuals and for discovering novel therapeutic applications. researchgate.net

    Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

    The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a powerful strategy in drug development. genesispub.orgresearchgate.net Future investigations should systematically explore the potential synergistic interactions between this compound and other bioactive molecules to enhance therapeutic outcomes, particularly in complex, multifactorial diseases. genesispub.org

    This research could take several forms:

    Combination with Standard-of-Care Drugs: Investigating this compound alongside existing treatments for conditions like cancer or viral infections could reveal combinations that are more effective or that allow for lower doses of the conventional drug, thereby reducing toxicity.

    Improving Bioavailability: Some compounds can enhance the absorption or transport of others. nih.gov A synergistic combination might involve a second molecule that improves the bioavailability of this compound, ensuring more of it reaches its target. nih.gov

    Identifying these synergistic pairs requires systematic screening and in-vitro/in-vivo validation. The mechanisms of synergy can be diverse, ranging from complementary actions on a biological pathway to one compound mitigating the adverse effects of another. genesispub.orgnih.gov Uncovering these interactions could significantly broaden the therapeutic utility of this compound and lead to the development of more potent and effective combination therapies.

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